Pyridazine-3-carboxylic acid serves as a crucial building block in organic synthesis, particularly in medicinal chemistry. Its derivatives have demonstrated promising biological activities, leading to its extensive use in the development of novel pharmaceutical agents. [, , , , , , , , , , , , , , , ] Researchers utilize pyridazine-3-carboxylic acid and its derivatives to investigate structure-activity relationships and explore potential therapeutic applications in various disease areas.
Pyridazine-3-carboxylic acid, with the chemical formula , is classified as a carboxylic acid. It is primarily sourced from synthetic processes involving pyridazine derivatives. The compound is recognized for its role in medicinal chemistry and organic synthesis, particularly as a precursor for various pharmaceutical agents and agrochemicals. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is pyridazine-3-carboxylic acid, and it is represented by the InChI key RUUOPSRRIKJHNH-UHFFFAOYSA-N .
The synthesis of pyridazine-3-carboxylic acid can be achieved through several methods, with varying degrees of complexity and yield. One notable synthesis method involves the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic conditions, leading to the formation of pyridazine derivatives that can be subsequently converted into carboxylic acids through hydrolysis.
Another method includes the use of microwave-assisted synthesis which significantly reduces reaction time while improving yields. This modern technique allows for rapid heating and better control over reaction parameters.
Pyridazine-3-carboxylic acid features a planar structure due to the conjugated system of double bonds within the pyridazine ring. The presence of the carboxylic acid group introduces polarity, influencing its solubility and reactivity.
Crystallographic studies have revealed that the compound can exist in multiple tautomeric forms depending on environmental conditions, which affects its physical properties .
Pyridazine-3-carboxylic acid participates in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are essential for synthesizing more complex molecules used in pharmaceuticals .
The mechanism of action for pyridazine-3-carboxylic acid primarily revolves around its ability to act as a weak acid, donating protons in solution. This property allows it to interact with biological systems, potentially influencing enzyme activity or receptor binding.
Research indicates that derivatives of pyridazine-3-carboxylic acid exhibit antibacterial properties, likely due to their interaction with bacterial enzymes or cellular structures .
Pyridazine-3-carboxylic acid exhibits several notable physical and chemical properties:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are commonly used to confirm structure and purity .
Pyridazine-3-carboxylic acid finds applications across various fields:
The versatility of this compound highlights its importance in both research and industrial applications, making it a valuable subject of study in organic chemistry .
The pyridazine ring is characterized by adjacent nitrogen atoms, creating an asymmetric electron distribution. This results in a high dipole moment of 4.22 D, significantly exceeding those of pyridine (2.22 D) and pyrimidine (2.33 D) [6] [8]. The electron-deficient nature arises from the sp²-hybridized nitrogens, which withdraw electron density from the carbon atoms, particularly at positions 3 and 6. Consequently, the C-3 carboxylic acid group exhibits enhanced acidity (pKa 2.0–2.5) compared to benzoic acid (pKa 4.2) [6] [9].
Tautomerism is a key feature of pyridazine carboxylic acids. The compound exists in equilibrium between the canonical form and a zwitterionic structure where the carboxylic proton transfers to N-2. This equilibrium influences solubility and crystallization behavior, with X-ray diffraction confirming a planar ring system and near-perpendicular orientation of the carboxyl group in the solid state [3] [8]. Computational studies reveal significant charge separation: N-1 carries a partial negative charge (δ− = −0.32 e), while C-3 and C-6 are electron-deficient (δ+ = +0.18 e) [6] [9].
Table 1: Structural Parameters of Pyridazine-3-Carboxylic Acid
Property | Value | Method |
---|---|---|
Ring bond lengths (C3-C4) | 1.394 Å | X-ray diffraction |
N1-N2 bond length | 1.325 Å | X-ray diffraction |
Dipole moment | 4.22 D | Computational (B3LYP) |
C3-C(=O) bond angle | 117.5° | X-ray diffraction |
Tautomeric energy barrier | 2.1 kcal/mol (gas phase) | DFT calculations |
Pyridazine chemistry originated in 1886 with Emil Fischer's seminal synthesis via phenylhydrazine and levulinic acid condensation [2] [8]. Early 20th-century research focused on fundamental reactivity, but interest remained limited due to the perception of pyridazines as "non-natural" heterocycles. A paradigm shift occurred in the 1950s–1970s with the discovery of hydralazine (16), an antihypertensive agent containing a phthalazine core (benzo-fused pyridazine), highlighting the therapeutic potential of diazine derivatives [2] [6].
The synthesis of pyridazine-3-carboxylic acid itself was optimized through decarboxylation routes: Benzocinnoline oxidation yielded pyridazine-3,4,5,6-tetracarboxylic acid, which underwent selective decarboxylation. A more practical approach emerged via maleic hydrazide cyclization, where furan/maleic anhydride precursors reacted with hydrazine, followed by oxidative dehydrogenation [2] [8].
The 1970s–1990s saw intensified exploration of pyridazine derivatives for:
Recent milestones include FDA approvals of relugolix (2020) and deucravacitinib (2022), both featuring 3-aminopyridazine pharmacophores derived synthetically from carboxylic acid precursors [6]. These developments underscore the compound's role as a strategic intermediate in modern drug design.
Table 2: Historical Timeline of Key Developments
Year | Development | Significance |
---|---|---|
1886 | Fischer's synthesis of pyridazines | First pyridazine heterocycle |
1953 | Hydralazine FDA approval | First pyridazine-derived drug |
1965 | Maleic hydrazide route optimization | Scalable synthesis of pyridazine-3-carboxylates |
1980 | Cinoxacin (cinnoline antibiotic) approval | Validated diazine bioactivity |
2020–2022 | Relugolix & deucravacitinib approvals | Pyridazine-based targeted therapies |
Pyridazine-3-carboxylic acid exhibits distinct properties when compared to isomeric pyridine carboxylic acids or bioisosteric replacements:
Electronic Parameters:
Hydrogen-Bonding Capacity:
Bioisosteric Potential:
Table 3: Comparative Physicochemical Properties of Carboxylic Acid Azines
Compound | pKa | cLog P | Dipole (D) | H-Bond Acceptors | H-Bond Donors | TPSA (Ų) |
---|---|---|---|---|---|---|
Pyridazine-3-carboxylic acid | 2.0 | −0.51 | 4.22 | 4 | 1 | 71.2 |
Pyridine-2-carboxylic acid | 4.8 | 0.84 | 2.22 | 3 | 1 | 55.4 |
Pyridine-3-carboxylic acid | 4.2 | 0.26 | 2.33 | 3 | 1 | 55.4 |
Pyridine-4-carboxylic acid | 4.9 | 0.31 | 3.98 | 3 | 1 | 55.4 |
Pyrimidine-4-carboxylic acid | 3.1 | −0.18 | 2.33 | 4 | 1 | 71.2 |
1,2,4-Oxadiazole-5-carboxylic acid | 3.8 | 0.62 | 2.98 | 4 | 1 | 71.2 |
Synthetic Versatility:
These attributes position pyridazine-3-carboxylic acid as a unique building block for drug design, particularly when modulating polarity, metal chelation, or three-dimensional binding is required.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7